While 2,6-dichloro-7-isopropyl-7H-purine itself has not been extensively studied in scientific research, it serves as a valuable intermediate in synthesizing various biologically active compounds, particularly those exhibiting antiviral properties []. Its structure, containing two chlorine atoms and an isopropyl group, makes it a suitable starting material for further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.
The synthesis of 2,6-dichloro-7-isopropyl-7H-purine has been achieved through the Mitsunobu reaction []. This reaction involves reacting 2,6-dichloropurine with 2,6-difluorobenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). This reaction primarily yields 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, with the desired 2,6-dichloro-7-isopropyl-7H-purine forming as a minor product. This synthetic route highlights the challenges in obtaining the compound with high regioselectivity, necessitating further optimization or alternative approaches.
The molecular structure of 2,6-dichloro-7-isopropyl-7H-purine has been determined by single-crystal X-ray diffraction analysis []. The study revealed that the molecule features a planar structure, with the imidazole and pyrimidine rings exhibiting a negligible dihedral angle of 1.32° []. This planar conformation suggests potential for π-π stacking interactions with other aromatic systems, which could be relevant in biological contexts like DNA or protein binding.
Further analysis of the crystal packing showed that the molecules stack parallel to the bc plane, with a centroid-centroid distance of 3.5189 Å between inversion-related pyrimidine rings []. This close packing arrangement indicates the presence of intermolecular interactions, likely influenced by the chlorine atoms' electronegativity and the isopropyl group's steric effects.
Specifically, it can be utilized to synthesize compounds that exhibit inhibitory activity against phosphodiesterase (PDE) isozymes []. PDEs are enzymes responsible for degrading cyclic nucleotides like cAMP and cGMP, which play vital roles in various cellular signaling pathways. Therefore, PDE inhibitors have emerged as potential therapeutic targets for conditions like erectile dysfunction, pulmonary hypertension, and inflammatory diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: